6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid
Overview
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid is a heterocyclic compound that features a unique triazolo-azepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization and functional group transformations . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes steps such as hydrazine hydrate reactions, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-azepine structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazolo structure but differ in the fused ring system.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine hydrochloride: This compound has a similar core structure but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and in various research applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCMTLBRUFPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650785 | |
Record name | 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177311-87-3 | |
Record name | 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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